Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester
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Overview
Description
Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester is an organic compound with a complex structure. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes a benzoic acid moiety, a methoxy group, and a phenylimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester typically involves the esterification of 4-methoxybenzoic acid with 2-[(phenylimino)methyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-methoxy-, phenyl ester
- Benzoic acid, 4-methyl-, phenyl ester
- Benzoic acid, 4-[phenyl(phenylimino)methoxy]-, methyl ester
Uniqueness
Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
479354-16-0 |
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Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[2-(phenyliminomethyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H17NO3/c1-24-19-13-11-16(12-14-19)21(23)25-20-10-6-5-7-17(20)15-22-18-8-3-2-4-9-18/h2-15H,1H3 |
InChI Key |
BDOOSMZLTGIRQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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